molecular formula C21H25NO5 B2889165 {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1798016-44-0

{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2889165
CAS No.: 1798016-44-0
M. Wt: 371.433
InChI Key: NBDHTTSQCLICCQ-UHFFFAOYSA-N
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Description

{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-methylphenyl)acetate is a synthetic carbamate ester derivative characterized by two distinct aromatic moieties: a 3,4-dimethoxyphenethyl group linked via a carbamoyl bridge to a methyl ester of 4-methylphenylacetic acid. Carbamate esters are widely studied for their metabolic stability and enzyme-inhibitory properties, which may position this compound as a candidate for prodrug development or receptor-targeted therapies .

Properties

IUPAC Name

[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-15-4-6-16(7-5-15)13-21(24)27-14-20(23)22-11-10-17-8-9-18(25-2)19(12-17)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDHTTSQCLICCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with 4-methylphenylacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity
Target Compound C₂₃H₂₇NO₆ (estimated) ~413.5 Carbamoyl, methyl ester, 3,4-dimethoxy Not reported (Potential enzyme inhibition)
Verapamil Related Compound B C₂₆H₃₆N₂O₄·HCl 477.05 Nitrile, tertiary amine, dimethoxy Calcium channel blocker
Ethyl (3,4-Dimethoxyphenyl)aminoacetate C₁₂H₁₅NO₅ (estimated) ~253.3 Oxoacetate, ethyl ester, dimethoxy Intermediate in drug synthesis
Fenoxycarb C₁₇H₁₉NO₄ 301.34 Carbamate, phenoxyphenoxy Insect juvenile hormone mimic

Table 2: Physicochemical Properties

Compound logP (Estimated) Solubility (mg/mL) Metabolic Stability
Target Compound ~3.8 Low (DMSO-soluble) High (Carbamate)
Verapamil Related Compound B ~2.9 Moderate (HCl salt) Moderate
Fenoxycarb ~5.2 Insoluble in water Low (Ester hydrolysis)

Research Findings

  • However, the carbamoyl group may redirect its mechanism toward acetylcholinesterase inhibition, as seen in other carbamates.
  • Synthetic Pathways : The target compound’s synthesis likely involves carbamate formation between 2-(3,4-dimethoxyphenyl)ethylamine and an activated ester of 4-methylphenylacetic acid, contrasting with Verapamil analogs’ nitrile-based routes .
  • Agrochemical vs. Pharmaceutical Potential: While fenoxycarb’s phenoxyphenoxy group aligns with agrochemical applications, the target compound’s 4-methylphenyl and carbamoyl groups may favor medicinal uses, pending bioactivity assays .

Biological Activity

{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-methylphenyl)acetate is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by both carbamoyl and ester functional groups, suggests various biological activities that merit investigation.

  • IUPAC Name : {[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate}
  • Molecular Formula : C22H27NO6
  • Molecular Weight : 397.46 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of intermediate compounds such as 2-(3,4-dimethoxyphenyl)ethylamine and 2-(4-methylphenyl)acetic acid.
  • Use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP) to facilitate the reaction processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, influencing various biochemical pathways. For instance, it may inhibit enzyme activity by blocking substrate access at the active site.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of similar compounds. For example, analogs have demonstrated inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) . The mechanism often involves activation of c-Jun NH2-terminal kinase (JNK), which mediates the repression of Akt and mTOR activity.

Case Studies

  • Study on Analog Compounds :
    • A study explored the effects of a structurally similar compound on prostate and breast cancer cells. The results indicated that treatment led to significant cell death through JNK-dependent pathways, highlighting the potential for this compound to exhibit similar effects .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetatePotential anticancer activityContains methoxy substituents enhancing solubility
{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-hydroxyphenyl)acetateAntioxidant propertiesHydroxy group may enhance radical scavenging
{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-chlorophenyl)acetateAntibacterial activityChlorine substituent may increase lipophilicity

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